N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzo[d]thiazole core substituted with methylsulfonyl and pyrrolidin-1-ylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The benzo[d]thiazole core is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Formation of the Pyrrolidin-1-ylsulfonylbenzamide: The final step involves the coupling of the intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-nitrobenzenesulfonamide: Similar in structure but with a nitro group, which may alter its reactivity and biological activity.
1-(6-Methylbenzo[d]thiazol-2-yl)hydrazine: Shares the benzo[d]thiazole core but differs in the substituents, leading to different chemical properties and applications.
Uniqueness
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various scientific and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better harness its potential in various fields.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S3/c1-29(24,25)15-8-9-16-17(12-15)28-19(20-16)21-18(23)13-4-6-14(7-5-13)30(26,27)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZZAVDBYSXVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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